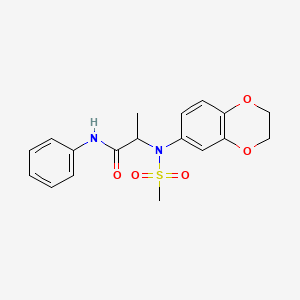![molecular formula C24H24N2O B6045253 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as BPN-14770, is a small molecule drug that has been recently developed for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a key role in the regulation of cellular signaling pathways and protein folding. This compound binds to the sigma-1 receptor and enhances its activity, leading to the activation of downstream signaling pathways that promote synaptic plasticity, reduce neuroinflammation, and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the reduction of amyloid-beta plaque formation, the restoration of synaptic plasticity, the reduction of neuroinflammation, and the improvement of cognitive function. This compound has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high purity and stability, which makes it suitable for use in preclinical and clinical studies. Another advantage is its specific mechanism of action, which targets the sigma-1 receptor and has been shown to have a range of therapeutic effects on neurological disorders. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research and development of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to further investigate its therapeutic potential for other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis method of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves the reaction of 4-biphenylylboronic acid with 1-(3-pyridinylmethyl)-3-piperidinone in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 99%. This synthesis method has been optimized to produce this compound in large quantities and with high purity, making it suitable for use in preclinical and clinical studies.
Applications De Recherche Scientifique
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Fragile X syndrome. In preclinical studies, this compound has been shown to improve cognitive function, reduce amyloid-beta plaque formation, and restore synaptic plasticity in animal models of Alzheimer's disease. This compound has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.
Propriétés
IUPAC Name |
(4-phenylphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(22-12-10-21(11-13-22)20-7-2-1-3-8-20)23-9-5-15-26(18-23)17-19-6-4-14-25-16-19/h1-4,6-8,10-14,16,23H,5,9,15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGMVCRCMXFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)
![2-{1-(3,4-difluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045181.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045189.png)

![4-[(3-anilino-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6045204.png)
![3-methoxy-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6045209.png)
![1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6045219.png)


![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
